4-Bromoisothiazole-3-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of thiazoles, which includes 4-Bromoisothiazole-3-carbaldehyde, has been extensively studied . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used to obtain free carbene particles and complexed with transition metals . The synthesis of thiazoles involves several artificial paths and varied physico-chemical factors .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C4H2BrNOS/c5-3-2-8-6-4(3)1-7/h1-2H . The molecular weight of this compound is 192.04 .Chemical Reactions Analysis
Thiazoles, including this compound, show similar chemical and physical properties to pyridine and pyrimidine . Some of their derivatives behave similarly to the thiophene and furan . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Physical and Chemical Properties Analysis
This compound is a pale yellow crystalline solid. It has a melting point of 55-56°C . It is soluble in organic solvents such as DMSO and DMF.Scientific Research Applications
New Fast, Highly Selective Probe with Both Aggregation-Induced Emission Enhancement and Intramolecular Charge-Transfer Characteristics for Homocysteine Detection
The compound was utilized in the synthesis of a new fluorescence probe DBTC, which exhibited intramolecular charge transfer and aggregation-induced emission enhancement characteristics. This probe demonstrated high selectivity and sensitivity toward homocysteine, a significant biomarker in living cells, highlighting its potential for biological and medical research applications (Chu et al., 2019).
Synthesis of Heterocycles
Palladium‐catalyzed cyclization of 3‐bromopyridine‐4‐carbaldehyde with carbon monoxide and carboxylic acids
This study describes the use of the compound in a palladium-catalyzed cyclization process to produce 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates. This process showcases the compound's role in facilitating the formation of complex molecules, which could have various applications in chemical synthesis and possibly in pharmaceuticals (Cho & Kim, 2008).
Synthesis of Various Derivatives
Highly efficient and mild synthesis of variously 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives
The compound was involved in a reaction to synthesize variously substituted triazole derivatives. The described methodology was highlighted for its mildness and efficiency, indicating the compound's utility in facilitating reactions under benign conditions, potentially offering a safer and more efficient route for the synthesis of complex organic molecules (Journet et al., 2001).
Organic Synthesis and Catalysis
A new route for isoquinolines catalyzed by palladium
In this research, the compound was a key participant in a palladium-catalyzed process to synthesize isoquinolines. This study not only highlights the compound's role in organic synthesis but also its potential to act in catalytic systems, thereby broadening its application spectrum in synthetic organic chemistry (Cho & Patel, 2006).
Mechanism of Action
Safety and Hazards
4-Bromoisothiazole-3-carbaldehyde is classified as Acute toxicity, Oral (Category 4), H302; Skin irritation (Category 2), H315; Eye irritation (Category 2A), H319; Skin sensitization (Category 1), H317; Specific target organ toxicity - single exposure (Category 3), Respiratory system, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Future Directions
Thiazoles, including 4-Bromoisothiazole-3-carbaldehyde, are one of the most significant potential things in the mainly increasing chemical world of compounds having thiazoles showing notable pharmacological actions . They are an adaptable heterocycle present in several drugs used in the cure of cancer . This highlights the potential for future research and development in this area .
Properties
IUPAC Name |
4-bromo-1,2-thiazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNOS/c5-3-2-8-6-4(3)1-7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYFJDIQHJSSRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NS1)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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